Diammonium 2-(carboxymethyl)-2-hydroxybutanedioate

Description

Properties

CAS No. |

3012-65-5 |

|---|---|

Molecular Formula |

C6H14N2O7 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

diazanium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 |

InChI Key |

YXVFQADLFFNVDS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N |

Color/Form |

Granules or crystals Colorless crystals White granules |

density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink 1.48 g/cu cm |

Other CAS No. |

3012-65-5 7632-50-0 |

physical_description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis. Liquid Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Slightly soluble in alcohol Soluble in about 1 part wate |

Synonyms |

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of diammonium citrate?

An In-depth Technical Guide to the Chemical Structure and Applications of Diammonium Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium citrate, also known as ammonium citrate dibasic, is a salt of significant importance across various scientific disciplines, including analytical chemistry, food science, materials science, and pharmaceutical development. Formed from the partial neutralization of citric acid with two equivalents of ammonia, its utility is intrinsically linked to its molecular structure. This guide provides a comprehensive exploration of the chemical structure of diammonium citrate, delving into its stereochemistry, physicochemical properties, synthesis, and the mechanistic basis for its roles as a critical buffering and chelating agent. Detailed experimental protocols for its synthesis and its application in phosphate analysis are also presented to provide actionable insights for laboratory professionals.

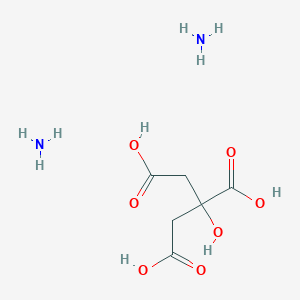

Molecular Structure and Chemical Identity

Diammonium citrate is an ionic compound consisting of a hydrogen citrate dianion, [C₃H₄(OH)(COO)₃]²⁻, and two ammonium cations, [NH₄]⁺. The systematic IUPAC name is diazanium;3-carboxy-3-hydroxypentanedioate.[1] It is crucial to understand that this is the dibasic salt, where two of the three carboxylic acid groups of the parent citric acid molecule are deprotonated.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | diazanium;3-carboxy-3-hydroxypentanedioate | [1] |

| Synonyms | Ammonium citrate dibasic, Diammonium hydrogen citrate | [1][2] |

| CAS Number | 3012-65-5 | [1] |

| Molecular Formula | C₆H₁₄N₂O₇ | [1] |

| Molecular Weight | 226.18 g/mol | [1] |

| Appearance | White granular or crystalline solid | [1][3][4] |

| Melting Point | ~185 °C (decomposes) | [5] |

| Solubility in Water | Highly soluble (~100 g / 100 mL) | [3][4] |

| Density | ~1.48 g/cm³ | [6] |

The Citrate Anion: Stereochemistry and Prochirality

The parent molecule, citric acid, is a tricarboxylic acid that, despite having a complex three-dimensional structure, is achiral as it possesses a plane of symmetry.[7][8] However, the central carbon atom is a prochiral center. This is a critical concept for biochemists and drug development professionals. The two carboxymethyl groups (-CH₂COOH) are stereochemically non-equivalent; one is designated pro-R and the other pro-S.[9] While chemically identical in an achiral environment, enzymes can stereospecifically distinguish between them, as famously occurs in the Krebs cycle where aconitase acts on the pro-R arm of citrate.[9][10]

The structure of diammonium citrate is defined by the deprotonation of two of the three available carboxylic acid groups. The specific carboxyl groups that are deprotonated can vary, but the overall charge of the citrate anion is -2.

Caption: 2D representation of the ionic components of diammonium citrate.

Crystal Structure and Intermolecular Forces

In the solid state, diammonium citrate forms a crystal lattice stabilized by strong ionic interactions between the ammonium cations and the citrate anions. Furthermore, the structure is dominated by an extensive network of hydrogen bonds. These include N-H···O bonds between the ammonium ions and the carboxylate oxygen atoms, as well as O-H···O bonds involving the remaining carboxylic acid proton and the tertiary hydroxyl group. This robust hydrogen bonding network is responsible for the compound's crystalline nature and its high melting point with decomposition.

Physicochemical Properties and Behavior in Solution

The functionality of diammonium citrate in most applications is dictated by its behavior in aqueous solution.

Acidity and Buffering Action

Diammonium citrate is the product of a weak acid (citric acid) and a weak base (ammonia). The pH of its solution is determined by the interplay of the pKa values of the parent citric acid and the pKa of the ammonium ion (approx. 9.25).

Table 2: Acid Dissociation Constants (pKa) of Citric Acid

| Dissociation Step | pKa Value (at 25 °C) | Equilibrium |

| pKa₁ | 3.13 | H₃Cit ⇌ H₂Cit⁻ + H⁺ |

| pKa₂ | 4.76 | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ |

| pKa₃ | 6.40 | HCit²⁻ ⇌ Cit³⁻ + H⁺ |

| (Data from Wikipedia[11]) |

In diammonium citrate, the predominant species is the monohydrogen citrate ion (HCit²⁻). The presence of this species, along with the ammonium ion (NH₄⁺), creates a solution that can resist changes in pH upon the addition of an acid or a base. A 0.1 M solution of diammonium citrate has a pH of approximately 4.3.[1] This makes it an effective buffer in the slightly acidic range of pH 4 to 6, a property leveraged in food preservation and pharmaceutical formulations.

Caption: Acid-base equilibria of citric acid in aqueous solution.

Chelation and Metal Ion Sequestration

A defining feature of the citrate ion is its ability to act as an excellent chelating agent.[11] The multiple carboxylate groups and the hydroxyl group can coordinate with a single metal cation, forming stable, soluble complexes. This process, known as chelation, effectively sequesters metal ions, preventing them from participating in undesirable reactions such as precipitation or oxidation.

The stability of these metal-citrate complexes is high due to the chelate effect, where the multidentate ligand forms a more stable complex than multiple monodentate ligands would.[11] Citrate can form stable complexes with a wide range of metal ions, including Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, and Cu²⁺.[12][13][14] This property is fundamental to its use as a water softener, an anticoagulant in blood collection, and a stabilizer in drug formulations to prevent metal-catalyzed degradation.

Caption: Schematic of citrate chelation with a generic metal ion (Mⁿ⁺).

Synthesis and Characterization

Diammonium citrate is typically synthesized via a straightforward acid-base neutralization reaction.

Laboratory-Scale Synthesis Protocol

This protocol describes a common method for preparing diammonium citrate from citric acid and ammonium hydroxide.

Materials:

-

Citric Acid (anhydrous or monohydrate)

-

Ammonium Hydroxide solution (e.g., 28-30% NH₃)

-

Deionized Water

-

pH meter or suitable pH indicator paper

-

Beaker, magnetic stirrer, and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Citric Acid Solution: Dissolve a known molar quantity of citric acid in a minimal amount of deionized water in a beaker with stirring. For example, prepare a 40-50% (w/v) solution.[15]

-

Neutralization: Place the beaker in an ice bath to manage the exothermic heat of neutralization. Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH of the solution.

-

pH Control (Crucial Step): The goal is to achieve a final pH between 4.5 and 5.5.[15] This pH range ensures the formation of the dibasic salt rather than the monobasic or tribasic forms.

-

Crystallization: Once the target pH is reached and stable, stop adding ammonia. The reaction mixture can be cooled further or slowly evaporated at room temperature to induce crystallization. The formation of white crystals indicates the product is precipitating.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.[15] Store the final product in a tightly sealed container.

Caption: Workflow for the laboratory synthesis of diammonium citrate.

Spectroscopic Characterization

Characterization of the synthesized product is essential for confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch (broad, from the hydroxyl and carboxylic acid groups), N-H stretch (from the ammonium ion), a strong C=O stretch for the carboxylate groups, and C-O stretches.

-

Raman Spectroscopy: Raman spectroscopy can also be used to identify characteristic vibrational modes of the citrate and ammonium ions.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can confirm the carbon skeleton of the citrate molecule.[1]

Key Applications in Research and Industry

The unique structural and chemical properties of diammonium citrate underpin its use in several high-stakes applications.

Analytical Reagent: Phosphate Determination in Fertilizers

One of the most significant applications of diammonium citrate is in agricultural science as a key reagent in the official AOAC (Association of Official Analytical Chemists) methods for determining "available" phosphorus in fertilizers.[18][19][20]

Principle: The method distinguishes between water-soluble, citrate-soluble, and citrate-insoluble forms of phosphate. Citrate-soluble phosphate is considered to be available to plants over the growing season. A neutral ammonium citrate solution is used to extract the available, non-water-soluble phosphate fractions (like dicalcium phosphate) from the fertilizer sample, leaving behind insoluble rock phosphates. The amount of phosphorus in the extract is then quantified.

Experimental Workflow: Phosphate Extraction

-

Sample Preparation: A standardized weight (e.g., 1 gram) of the pulverized fertilizer sample is prepared.

-

Water Extraction: The sample is first washed with water to remove all water-soluble phosphates.

-

Citrate Extraction: The remaining solid is then treated with a precise volume of neutral (pH 7.0) ammonium citrate solution at a controlled temperature (typically 65 °C) for a specific duration (e.g., 1 hour) with constant agitation.

-

Separation: The mixture is filtered to separate the citrate-soluble extract from the insoluble residue.

-

Quantification: The phosphorus content in the combined water and citrate extracts is determined colorimetrically or gravimetrically, often via the formation of a phosphomolybdate complex.

Pharmaceutical and Drug Development Applications

In the pharmaceutical industry, diammonium citrate serves multiple roles:

-

Buffering Agent: It is used to maintain the pH of liquid formulations, ensuring the stability and solubility of active pharmaceutical ingredients (APIs).

-

Chelating Agent: It sequesters trace metal ions that can catalyze the degradation of sensitive APIs, thereby enhancing the shelf-life of the drug product.

-

Excipient: It can be used in certain formulations as a dispersing agent or a component of effervescent tablets.

Conclusion

The chemical structure of diammonium citrate is the foundation of its diverse and critical applications. Its nature as a dibasic salt of a prochiral, multidentate ligand provides a unique combination of buffering capacity and potent metal-ion chelation. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-function relationships is paramount for leveraging its properties in analytical method development, formulation science, and materials engineering. The protocols and data presented in this guide offer a technical foundation for the effective application of this versatile compound.

References

- BenchChem. (n.d.). Isocitric Acid: A Structural Isomer of Citric Acid and Its Significance in Metabolism and Analytics.

-

Wikipedia. (n.d.). Citric acid. Retrieved from [Link]

-

Madsci Network. (2001, December 27). Re: Does citric acid show any form of stereoisomerism? Retrieved from [Link]

-

PubChem. (n.d.). Diammonium Citrate. Retrieved from [Link]

- Career Endeavour. (n.d.). Stereochemistry. Retrieved from a source providing information on stereochemistry concepts including prochiral centers in citric acid.

- Field, T. B., McCourt, J. L., & McBryde, W. A. E. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3124.

-

Chemistry LibreTexts. (2019, December 30). 6.7: Stereochemistry in Chemical Reactions. Retrieved from [Link]

- ACS Publications. (n.d.). Stereochemistry of the citric acid cycle. Retrieved from an article discussing the stereospecific reactions within the citric acid cycle.

-

Science in Hydroponics. (n.d.). The stability of metal chelates. Retrieved from [Link]

- Guerrant, G. O., Hunter, J. D., & McBride, C. H. (1967). Rapid Ammonium Citrate Extraction Method for Determination of Available Phosphorus. Journal of the AOAC, 50(6), 1273-1276.

- ResearchGate. (n.d.). Stability constants of EDTA, citric acid, and salicylic acid with elements.

- ResearchGate. (2025, August 9). 1:1 Binary Complexes of Citric Acid with Some Metal Ions: Stability and Thermodynamic Parameters.

-

NEW ALLIANCE FINE CHEM PVT LTD. (n.d.). DIAMMONIUM CITRATE. Retrieved from [Link]

-

Oxford Academic. (2020, February 1). Rapid Ammonium Citrate Extraction Method for Determination of Available Phosphorus. Retrieved from [Link]

- ResearchGate. (2025, August 10). Determination of Direct Available Phosphate in Fertilizers by a Discrete Analyzer: Single-Laboratory Validation.

-

Lianyungang Kands Chemical Co.,Ltd. (2024, April 23). How Do You Make Ammonium Citrate? Retrieved from [Link]

- Google Patents. (n.d.). CN104447287A - Preparation method of diammonium hydrogen citrate.

-

FooDB. (2010, April 8). Showing Compound Ammonium citrate, dibasic (FDB008943). Retrieved from [Link]

- (n.a.). (n.d.). TRI-AMMONIUM CITRATE.

- Google Patents. (n.d.). CN103159615A - Ammonium citrate synthesizing method.

- (n.a.). (n.d.). Evaluation of Commonly Used Methods for the Analysis of Acid-Soluble Phosphate in Internationally Traded Inorganic Fertilizers. Retrieved from a study on fertilizer analysis methods.

-

TradeIndia. (n.d.). Diammonium Citrate Manufacturer, Supplier, Exporter. Retrieved from [Link]

- (n.a.). (n.d.). Inorganic feed phosphate test methods.

-

ResearchGate. (2023, May 8). RAMAN Analysis of Ammonium Citrate? Retrieved from [Link]

Sources

- 1. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diammonium-citrate | Sigma-Aldrich [sigmaaldrich.com]

- 3. newalliance.co.in [newalliance.co.in]

- 4. Diammonium Citrate Manufacturer, Supplier, Exporter [edta-chelate.com]

- 5. Ammonium citrate dibasic | 3012-65-5 [chemicalbook.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Re: Does citric acid show any form of stereoisomerism? [madsci.org]

- 8. careerendeavour.com [careerendeavour.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Citric acid - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]

- 14. researchgate.net [researchgate.net]

- 15. CN104447287A - Preparation method of diammonium hydrogen citrate - Google Patents [patents.google.com]

- 16. Ammonium citrate dibasic(3012-65-5) Raman [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Diammonium Hydrogen Citrate

Introduction: Unveiling a Multifaceted Excipient and Reagent

Diammonium hydrogen citrate (CAS No. 3012-65-5), also known as dibasic ammonium citrate, is the diammonium salt of citric acid.[1][2] It presents as a white, crystalline, or granular solid that is readily soluble in water.[1][3] While its applications are diverse, ranging from analytical chemistry to the textile industry, it holds particular significance in the pharmaceutical sciences.[1][3] In this field, it is primarily leveraged as a pH-adjusting agent, a buffering agent to maintain the stability of drug formulations, and a chelating agent for metal ions.[3][4]

This guide provides a comprehensive exploration of the essential physical and chemical properties of diammonium hydrogen citrate. By delving into its molecular structure, physicochemical characteristics, reactivity, and analytical methodologies, we aim to equip researchers and formulation scientists with the foundational knowledge required for its effective and safe application in drug development and other scientific endeavors.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure, which dictates its properties and interactions. Diammonium hydrogen citrate is formed by the partial neutralization of citric acid with two equivalents of ammonia.[2]

-

Molecular Formula: C₆H₁₄N₂O₇[3]

-

CAS Number: 3012-65-5[3]

-

Synonyms: Ammonium citrate dibasic, Diammonium citrate, Ammonium monohydrogen citrate[1][6]

The structure consists of a central citrate anion where two of the three carboxylic acid groups are deprotonated and associated with ammonium cations (NH₄⁺). The remaining carboxylic acid group and the hydroxyl group are key to its chemical behavior.

Caption: 2D representation of Diammonium Hydrogen Citrate.

Physicochemical Properties: A Quantitative Overview

The utility of diammonium hydrogen citrate in various applications is a direct consequence of its distinct physicochemical properties. These quantitative parameters are crucial for predicting its behavior in solution, during formulation, and under different environmental conditions.

| Property | Value | Source(s) |

| Appearance | White crystalline or granular powder/solid. | [1][3] |

| Odor | Odorless. | [3] |

| Molecular Weight | 226.18 g/mol . | [5][6][7][8] |

| Density | ~1.48 g/cm³ at 20 °C. | [9][10] |

| Bulk Density | 400 - 600 kg/m ³. | [9] |

| Melting Point | Decomposes above 185 °C. | [3] |

| Water Solubility | High; approx. 200 g/L at 25 °C, up to 1000 g/L. | [3][9] |

| Solubility in other solvents | Slightly soluble in ethanol. | [11] |

| pH (aqueous solution) | 4.0 - 5.5 (for a 1-5% solution). | [3][9][12] |

| pKa (of Citric Acid) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | [13] |

| n-octanol/water partition coefficient (log P) | -2.84 (calculated). | [9][14] |

| Hygroscopicity | Slightly hygroscopic. | [3][8] |

Key Insights into Physicochemical Behavior:

-

High Water Solubility: The presence of multiple polar functional groups (carboxylate, hydroxyl) and the ionic nature of the ammonium salts contribute to its excellent solubility in water, a critical feature for its use in aqueous formulations and buffer preparations.[3][9]

-

Buffering Capacity: The pH of an aqueous solution of diammonium hydrogen citrate typically falls between 4.0 and 5.5.[3][12] This is a result of the equilibrium between the citrate anion, hydrogen citrate, and the ammonium ions. This property is expertly exploited to create buffer systems that resist pH changes, thereby enhancing the stability of pH-sensitive active pharmaceutical ingredients (APIs).

-

Chelating Action: The citrate ion is a well-known chelating agent. The carboxylate and hydroxyl groups can coordinate with multivalent metal ions, sequestering them in solution. This action is vital in preventing metal-catalyzed degradation of drugs and improving the efficiency of certain analytical procedures.[3]

Reactivity, Stability, and Thermal Decomposition

Understanding the stability profile of an excipient is paramount in drug development to ensure product integrity and shelf-life.

Chemical Stability

Diammonium hydrogen citrate is chemically stable under standard ambient conditions (room temperature). However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, with which it can undergo violent reactions.[9]

Conditions to Avoid

To maintain its integrity, exposure to the following should be avoided:

-

Excess Heat: Leads to thermal decomposition.[8]

-

Dust Formation: Finely distributed dust can create an explosion hazard when mixed with air.[9]

-

Moisture: Due to its hygroscopic nature, it should be stored in a dry place to prevent clumping and degradation.[3][8]

Thermal Decomposition

Upon heating, diammonium hydrogen citrate does not exhibit a sharp melting point but instead decomposes. The decomposition process is complex, involving the loss of ammonia and water.[3][15] Thermal analysis studies indicate that significant mass loss for ammonium citrates occurs between 185–201 °C.[15] The hazardous decomposition products formed under fire conditions include ammonia, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[9]

Caption: Thermal decomposition pathway of Diammonium Hydrogen Citrate.

Analytical Methodologies and Quality Control

Ensuring the purity and quality of diammonium hydrogen citrate is essential for its use in regulated industries. Several analytical techniques are employed for its characterization.

Purity Assay (Alkalimetric Titration)

The assay of diammonium hydrogen citrate can be determined by alkalimetric titration, a robust and reliable method. This protocol is based on the neutralization of the acidic hydrogen of the citrate and the ammonium ions.

Experimental Protocol: Assay by Titration

-

Preparation: Accurately weigh a specified amount of the diammonium hydrogen citrate sample and dissolve it in a known volume of deionized water.

-

Initial Titration: Add a measured excess of a standardized strong base (e.g., Sodium Hydroxide, NaOH) to the solution. This neutralizes the acidic proton of the hydrogen citrate and converts the ammonium ions to ammonia gas.

-

Boiling: Gently boil the solution to expel the ammonia gas completely. The completion of this step can be checked with moist litmus paper.

-

Back-Titration: After cooling the solution to room temperature, titrate the excess NaOH with a standardized strong acid (e.g., Sulfuric Acid, H₂SO₄) using a suitable indicator (e.g., phenolphthalein).

-

Calculation: The amount of diammonium hydrogen citrate in the sample is calculated based on the amount of NaOH consumed in the reaction. The purity is typically expected to be between 98.0% and 103.0%.[12]

Spectroscopic and Chromatographic Methods

-

Infrared (IR) Spectroscopy: Can be used to identify the compound by its characteristic absorption bands corresponding to O-H (hydroxyl), N-H (ammonium), C=O (carbonyl), and C-O functional groups.

-

Ion Chromatography: A suitable method for quantifying the citrate and ammonium ions, providing a direct measure of the salt's composition and detecting ionic impurities.

Role as a Buffering Agent: A Workflow Perspective

The primary function of diammonium hydrogen citrate in many formulations is to act as a buffering agent. This workflow ensures the pH of the final product remains within a specified range, which is often critical for the stability and efficacy of the active ingredient.

Caption: Workflow illustrating the buffering action of Diammonium Hydrogen Citrate.

Safety and Handling

While useful, proper handling of diammonium hydrogen citrate is necessary to ensure laboratory safety.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][8] It may also cause respiratory irritation (H335).[1][3]

-

Personal Protective Equipment (PPE): When handling the solid, safety glasses or goggles, protective gloves, and a lab coat are mandatory.[8] If significant dust is generated, respiratory protection should be used.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9][16] Recommended storage temperature is between 15–25 °C.[9]

Conclusion

Diammonium hydrogen citrate is a compound with a well-defined and highly valuable set of physical and chemical properties. Its high water solubility, distinct buffering capacity in the acidic to neutral pH range, and ability to chelate metal ions make it an indispensable tool for researchers and formulation scientists. A thorough understanding of its stability, reactivity, and handling requirements, as detailed in this guide, is crucial for its successful and safe implementation in the development of robust and effective pharmaceutical products and in a wide array of other scientific applications.

References

-

SYNTHETIKA. (n.d.). di-Ammonium hydrogen citrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). di-Ammonium hydrogen citrate. PubChem Compound Database. Retrieved from [Link]

-

Kaduk, J. A. (2020). Structures of disodium hydrogen citrate monohydrate, Na2HC6H5O7(H2O), and diammonium sodium citrate, (NH4)2NaC6H5O7, from powder diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1594–1602. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: di-Ammonium hydrogen citrate. Retrieved from [Link]

-

Mercateo. (n.d.). Safety Data Sheet: di-Ammonium hydrogen citrate. Retrieved from [Link]

-

Drug Information Portal. (n.d.). Diammonium Citrate. Retrieved from [Link]

-

Labomat. (2024). di-Ammonium hydrogen citrate 100950 - Safety Data Sheet. Retrieved from [Link]

-

ACS Omega. (2021). Diammonium Hydrogen Citrate-Assisted Spray Pyrolysis Synthesis of Nanostructured LiCoPO4 Microspheres as High-Voltage Cathode Material for Lithium-Ion Batteries. Retrieved from [Link]

-

Dr. Paul Lohmann. (n.d.). Diammonium Hydrogen Citrate. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - di-Ammonium hydrogen citrate. Retrieved from [Link]

-

Kremer Pigmente. (n.d.). Di-Ammonium Hydrogen Citrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diammonium Citrate. PubChem Compound Database. Retrieved from [Link]

-

Kaduk, J. A., & Blanton, T. N. (2018). Crystal structures of ammonium citrates. Powder Diffraction, 33(4), 263-271. Retrieved from [Link]

-

The Structural Dependence of the Thermal Stability of Citrates. (n.d.). Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). di-Ammonium hydrogen citrate, Hi-LR™. Retrieved from [Link]

- Google Patents. (n.d.). CN104447287A - Preparation method of diammonium hydrogen citrate.

-

FooDB. (2010). Showing Compound Ammonium citrate, dibasic (FDB008943). Retrieved from [Link]

-

Carl ROTH. (n.d.). di-Ammonium hydrogen citrate, 2.5 kg. Retrieved from [Link]

-

MDPI. (2021). Hydrogen Peroxide Ammonium Citrate Extraction: Mineral Decomposition and Preliminary Waste Rock Characterization. Retrieved from [Link]

Sources

- 1. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. di-Ammonium hydrogen citrate, Hi-LR™ [himedialabs.com]

- 3. di-Ammonium hydrogen citrate - SYNTHETIKA [synthetikaeu.com]

- 4. Diammonium hydrogen citrate (3012-65-5) at Nordmann - nordmann.global [nordmann.global]

- 5. di-Ammonium hydrogen citrate | C6H14N2O7 | CID 5284342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diammonium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. fishersci.pt [fishersci.pt]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. CN104447287A - Preparation method of diammonium hydrogen citrate - Google Patents [patents.google.com]

- 12. 3012-65-5・Diammonium Hydrogen Citrate・044-31615[Detail Information] | [Pharma Manufacturing & QC][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Showing Compound Ammonium citrate, dibasic (FDB008943) - FooDB [foodb.ca]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. libjournals.unca.edu [libjournals.unca.edu]

- 16. static.mercateo.com [static.mercateo.com]

Navigating the Frontiers of Formulation: An In-depth Technical Guide to the Solubility of Diammonium Citrate in Organic Solvents

Abstract

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and excipients is a cornerstone of formulation science. Diammonium citrate, a widely utilized buffering agent and chelating agent, presents a unique solubility profile that is critical to harness for optimal product performance.[1][2][3][4] While its high aqueous solubility is well-documented, its behavior in organic solvents is less understood yet equally important for applications ranging from synthesis and purification to the development of non-aqueous formulations. This in-depth technical guide provides a comprehensive exploration of the solubility of diammonium citrate in organic solvents, grounded in scientific principles and offering practical, field-proven methodologies for its determination.

The Physicochemical Landscape: Why Diammonium Citrate's Solubility in Organic Solvents is Limited

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a salt like diammonium citrate, the key to understanding its solubility lies in its inherent physicochemical properties and how they interact with the characteristics of various organic solvents.

The Nature of Diammonium Citrate: A Highly Polar, Ionic Compound

Diammonium citrate is the salt formed from the weak acid, citric acid, and the weak base, ammonia.[5][6] In its solid, crystalline form, it is an ionic compound composed of ammonium cations (NH₄⁺) and citrate anions (HC₆H₅O₇²⁻). The citrate anion itself is rich in polar functional groups, including carboxylates and a hydroxyl group.

Key molecular properties contributing to its high polarity include:

-

High Hydrogen Bond Donor and Acceptor Capacity: The presence of multiple oxygen and nitrogen atoms, along with hydrogen atoms bonded to them, allows for extensive hydrogen bonding. PubChem data indicates a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 for diammonium citrate.[1][7]

-

Ionic Nature: As a salt, it exists as ions in its solid lattice structure.

-

High Lattice Energy: The strong electrostatic forces holding the ammonium and citrate ions together in the crystal lattice require a significant amount of energy to overcome.[8][9] For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must be sufficient to overcome this lattice energy.

The Spectrum of Organic Solvents: A Polarity Perspective

Organic solvents can be broadly classified based on their polarity, which is a measure of the separation of electric charge leading to a dipole moment. This polarity dictates the types of intermolecular forces they can participate in:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can readily engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide, DMSO): These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have a low dielectric constant and do not have a significant dipole moment. Their primary intermolecular forces are weak van der Waals forces.

The Inevitable Mismatch: Explaining Low Solubility

The limited solubility of diammonium citrate in most organic solvents stems from a fundamental mismatch in their intermolecular forces.

-

In Nonpolar and Low-Polarity Aprotic Solvents: The weak van der Waals forces of solvents like hexane or toluene are insufficient to overcome the strong ionic bonds and hydrogen bonding within the diammonium citrate crystal lattice. The energy required to break apart the lattice far exceeds the energy gained from the weak interactions with the solvent.

-

In Polar Aprotic Solvents: While solvents like acetone or DMF are polar, they cannot effectively solvate both the ammonium cations and the citrate anions. They are generally poor at solvating small cations and cannot donate hydrogen bonds to stabilize the highly charged carboxylate groups of the citrate anion.

-

In Polar Protic Solvents (other than water): Alcohols like ethanol and methanol are the most likely organic solvents to show some solubility for diammonium citrate.[1][10][11] Their ability to form hydrogen bonds allows them to interact more favorably with the ions. However, their lower dielectric constants compared to water and the bulkier, nonpolar alkyl chains reduce their overall solvating power for ionic compounds. The solvation energy provided by these alcohols is often only sufficient to overcome the lattice energy to a small extent, leading to "slight" or "sparing" solubility.

The following diagram illustrates the core principles governing the dissolution process.

Figure 2. A flowchart of the experimental protocol for determining the solubility of diammonium citrate.

Field-Proven Insights and Applications

While the low solubility of diammonium citrate in organic solvents may seem like a limitation, it can be leveraged in various applications:

-

Anti-solvent Crystallization: The insolubility of diammonium citrate in many organic solvents makes it an excellent candidate for purification via anti-solvent crystallization. By dissolving the salt in water and then adding a miscible organic anti-solvent (like ethanol or acetone), the diammonium citrate can be precipitated out in a highly pure form. The preparation method of dissolving citric acid in water and adding ethanol to precipitate diammonium citrate crystals is a practical example of this. [10]* Dispersing Agent in Non-Aqueous Systems: In some formulations, diammonium citrate can be used as a dispersing agent for solid particles in a non-aqueous medium where it is insoluble. [4]Its surface-active properties can help to stabilize suspensions.

-

Catalysis in Heterogeneous Reactions: In organic synthesis, an insoluble salt can sometimes act as a catalyst or a reagent in a heterogeneous reaction mixture. While not a common application for diammonium citrate, its basic nature could be explored in specific catalytic cycles. [12]

Conclusion

The solubility of diammonium citrate in organic solvents is inherently limited due to its highly polar and ionic nature. This guide has provided a detailed theoretical framework to understand this behavior, a summary of the available qualitative data, and a robust, self-validating experimental protocol for its quantitative determination. For the researcher, scientist, and drug development professional, a thorough understanding of these principles and methodologies is not merely academic; it is a critical tool for informed formulation design, process optimization, and the successful development of innovative products.

References

-

Miller, J.A. Solvent Polarity Table. [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

ChemBK. Diammonium citrate. [Link]

-

Scribd. Polarity of Solvents. [Link]

-

PubChem. Diammonium Citrate. [Link]

-

ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. [Link]

-

United States Department of Agriculture. Ammonium citrate. [Link]

-

Aarthika Industries. Diammonium Citrate Manufacturer, Supplier, Exporter. [Link]

-

FooDB. Showing Compound Ammonium citrate, dibasic (FDB008943). [Link]

-

NEW ALLIANCE FINE CHEM PVT LTD. DIAMMONIUM CITRATE. [Link]

-

Fogg, P.G.T. Ammonia Solubilities. [Link]

-

PubChem. di-Ammonium hydrogen citrate. [Link]

- Seidell, A.

-

ACS Publications. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. [Link]

-

National Institutes of Health. Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. [Link]

-

SYNTHETIKA. di-Ammonium hydrogen citrate. [Link]

-

Cymer Chemicals. Ammonium Citrate Dibasic. [Link]

-

Wikipedia. Lattice energy. [Link]

-

DrugBank. Diammonium Citrate. [Link]

-

Dr. Paul Lohmann. Diammonium Hydrogen Citrate. [Link]

- Google Patents.

-

Chemistry LibreTexts. Lattice Energies of Crystals. [Link]

- Google Patents.

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. Role of catalyst in organic synthesis. [Link]

-

YouTube. Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. [Link]

-

IHC WORLD. Reagent and Dye Solubility Chart. [Link]

-

ResearchGate. Synthesis and Physicochemical Characterization of Pure Diammonium Phosphate from Industrial Fertilizer. [Link]

-

National Institutes of Health. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization. [Link]

Sources

- 1. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. di-Ammonium hydrogen citrate - SYNTHETIKA [synthetikaeu.com]

- 3. cymerchemicals.com [cymerchemicals.com]

- 4. globalcalcium.com [globalcalcium.com]

- 5. CN104447287A - Preparation method of diammonium hydrogen citrate - Google Patents [patents.google.com]

- 6. CN1424299A - Ammonium citrate preparation - Google Patents [patents.google.com]

- 7. di-Ammonium hydrogen citrate | C6H14N2O7 | CID 5284342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lattice energy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chembk.com [chembk.com]

- 11. Ammonium citrate dibasic | 3012-65-5 [chemicalbook.com]

- 12. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Diammonium 2-(carboxymethyl)-2-hydroxybutanedioate (Dibasic Ammonium Citrate)

Introduction

Diammonium 2-(carboxymethyl)-2-hydroxybutanedioate, more commonly known as dibasic ammonium citrate or diammonium hydrogen citrate, is a salt of citric acid with the chemical formula C6H14N2O7.[1][2] This compound is widely utilized across various industries, serving as a food additive, a chelating agent, in pharmaceutical formulations, and for rustproofing applications.[3] The thermal stability of dibasic ammonium citrate is a critical parameter influencing its application and storage, especially in processes that involve elevated temperatures.

Thermogravimetric analysis (TGA) stands as an essential technique for the characterization of the thermal properties of materials such as dibasic ammonium citrate. TGA quantifies the change in mass of a sample as a function of temperature or time within a controlled atmosphere. This analysis yields valuable information regarding the thermal stability, decomposition pathways, and compositional integrity of the material.

This technical guide offers a comprehensive overview of the thermogravimetric analysis of dibasic ammonium citrate. It is designed for researchers, scientists, and professionals in drug development and other pertinent fields who work with this compound and require a detailed understanding of its thermal behavior.

Core Principles of Thermogravimetric Analysis of Dibasic Ammonium Citrate

The thermogravimetric analysis of dibasic ammonium citrate operates on the principle that upon heating, the compound undergoes decomposition at specific temperatures, leading to a loss of mass. The TGA instrument meticulously records this mass loss, which is subsequently plotted against temperature to create a thermogram (TGA curve). The derivative of this curve, known as the derivative thermogram (DTG curve), illustrates the rate of mass loss, thereby aiding in the identification of temperatures at which decomposition is most rapid.[4]

For dibasic ammonium citrate, the principal decomposition mechanism involves the liberation of ammonia (NH3) and water (H2O).[5] The meticulous analysis of the TGA and DTG curves enables the determination of the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. This data can be correlated with the stoichiometry of the decomposition reaction to elucidate the degradation pathway.

Experimental Protocol for TGA of Dibasic Ammonium Citrate

A standard thermogravimetric analyzer is employed for this procedure. The following instrumental parameters are recommended based on established literature for the analysis of ammonium citrates:[5]

-

Sample Pan: Platinum or alumina crucibles are suitable for holding the sample.

-

Sample Size: A small sample size, approximately 5-10 mg, is advisable to ensure uniform heating and to minimize heat and mass transfer limitations.

-

Heating Rate: A heating rate of 10-20 °C/min is typically utilized. A rate of 20°C/min has demonstrated good resolution for ammonium citrates.[5]

-

Temperature Range: The analysis is generally conducted from ambient temperature up to 300-400 °C, a range sufficient to encompass the decomposition of dibasic ammonium citrate.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative decomposition. A consistent flow rate of 50-100 mL/min is recommended.[5]

-

Sample Preparation: Ensure the dibasic ammonium citrate sample is homogenous. If the sample has been exposed to ambient conditions, it is prudent to dry it in a desiccator to eliminate any adsorbed moisture, which could otherwise interfere with the analysis.[5]

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for both temperature and mass as per the manufacturer's guidelines.

-

Taring the Crucible: Place an empty sample crucible within the TGA furnace and execute the tare function to zero its mass.

-

Loading the Sample: Accurately weigh 5-10 mg of the dibasic ammonium citrate sample directly into the tared crucible.

-

Initiating the Analysis: Position the crucible containing the sample into the TGA furnace. Purge the furnace with the inert gas for a duration sufficient to establish an inert atmosphere.

-

Running the TGA Program: Program the instrument with the desired temperature profile (e.g., heat from 25 °C to 350 °C at a rate of 20 °C/min). Commence the analysis.

-

Data Collection: The instrument will continuously record the sample's mass as a function of the escalating temperature.

-

Post-Analysis: Upon completion of the run, allow the furnace to cool and then carefully retrieve the sample crucible.

Data Analysis and Interpretation

The TGA data for dibasic ammonium citrate will be presented as a TGA curve (mass versus temperature) and a corresponding DTG curve (rate of mass loss versus temperature).

The TGA curve for dibasic ammonium citrate is anticipated to exhibit a single, distinct mass loss step. The key features for analysis include:

-

Onset Temperature (T_onset): The temperature at which decomposition initiates, serving as an indicator of the compound's thermal stability.

-

Final Temperature (T_final): The temperature at which the decomposition process concludes.

-

Total Mass Loss (%): The percentage of the initial mass that is lost during decomposition. This experimental value can be compared with the theoretical mass loss for the proposed decomposition reaction.

The DTG curve offers a more defined indication of the decomposition steps. The primary feature for analysis is:

-

Peak Temperature (T_peak): The temperature at which the rate of mass loss reaches its maximum. This corresponds to the inflection point on the TGA curve.

For dibasic ammonium citrate, the predominant decomposition pathway is the loss of one molecule of ammonia and one molecule of water.[5]

(NH₄)₂(C₆H₆O₇) → C₆H₅O₅ + NH₃ + H₂O

The theoretical mass loss for this reaction can be calculated and juxtaposed with the experimental value derived from the TGA curve to validate the proposed mechanism.

Summary of TGA Data for Ammonium Citrates

The following table encapsulates typical TGA data for dibasic ammonium citrate and its related salts, compiled from literature values.[5]

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Proposed Decomposition Products |

| Dibasic Ammonium Citrate | ~150 | ~190-200 | ~22-25 | Loss of NH₃ and H₂O |

| Monobasic Ammonium Citrate | ~140 | ~185-195 | ~15-18 | Loss of NH₃ and H₂O |

| Tribasic Ammonium Citrate | ~160 | ~200-205 | ~28-32 | Loss of NH₃ and 2H₂O |

| Note: The precise values may exhibit slight variations depending on the specific experimental conditions employed. |

Experimental Workflow Diagram

Sources

Methodological & Application

Application Notes and Protocols: Preparation and Use of Diammonium Citrate Buffer for Protein Crystallization

Introduction: The Critical Role of Diammonium Citrate in Structural Biology

In the pursuit of high-resolution macromolecular structures, the ability to coax proteins into forming well-ordered crystals is paramount. The process of protein crystallization is a delicate thermodynamic balance, influenced by a multitude of factors including pH, ionic strength, temperature, and the choice of precipitating agent.[1][2] Among the arsenal of reagents available to the modern structural biologist, diammonium citrate holds a significant place. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and strategic application of diammonium citrate buffer solutions in protein crystallization experiments.

Diammonium citrate, the dibasic salt of citric acid, is a versatile compound that functions as both a buffering agent and a precipitant.[3] Its utility in crystallization stems from its ability to decrease the solubility of proteins in a controlled manner, a phenomenon known as "salting out," thereby promoting the supersaturated state necessary for crystal nucleation and growth.[4] The citrate anion, being a trivalent carboxylate, and the ammonium cation both interact favorably with water molecules, effectively reducing the solvent available to keep the protein solubilized and encouraging the protein-protein interactions that lead to the formation of a crystal lattice.[4] Furthermore, pH is a critical parameter in protein crystallization as it directly influences the surface charge of the protein, affecting electrostatic interactions that can either promote or hinder crystal packing.[5][6][7] The buffering capacity of diammonium citrate allows for the stabilization of pH within a specific range, providing a controlled environment for crystallization to occur.

This application note will provide a detailed, scientifically-grounded protocol for the preparation of diammonium citrate buffer solutions, discuss its key physicochemical properties, and offer expert insights into its application in designing and optimizing protein crystallization trials.

Physicochemical Properties and Rationale for Use

Diammonium citrate ((NH₄)₂C₆H₆O₇) is a white, crystalline powder that is highly soluble in water.[8][9][10] Its high solubility is a key attribute for its use in creating the concentrated stock solutions required for crystallization screening.

Table 1: Key Physicochemical Properties of Diammonium Citrate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂O₇ | [9] |

| Molecular Weight | 226.19 g/mol | [3][9] |

| Appearance | White crystalline powder | [8][9] |

| Solubility in Water | Freely soluble; ~100 g/100 mL | [8][9][11] |

| pKa Values of Citric Acid | pKa₁: ~3.13, pKa₂: ~4.76, pKa₃: ~6.40 | [12][13][14] |

| Typical pH of Solution | 4.0 - 6.0 | [9] |

| Storage | Room temperature, in a tightly sealed container | [11] |

The buffering range of the citrate system, spanning from approximately pH 3.0 to 6.2, makes it particularly useful for proteins that are stable and crystallize in acidic to slightly acidic conditions.[14][15] The choice of diammonium citrate as a reagent is often guided by its presence in commercially available crystallization screens, indicating its broad utility and history of success in crystallizing a diverse range of macromolecules.[4][16]

Experimental Protocols

Part 1: Preparation of a 1.0 M Diammonium Citrate Stock Solution

This protocol details the preparation of a 1.0 M stock solution, which can then be used for creating crystallization screening conditions or for optimization experiments.

Materials and Reagents:

-

Diammonium citrate (CAS No: 3012-65-5), high-purity grade (e.g., for molecular biology or crystallography)[9]

-

High-purity, deionized water (Type 1+ ultrapure water, 18.2 MΩ·cm)[17]

-

Calibrated pH meter and electrode

-

Stir plate and magnetic stir bar

-

Volumetric flask (e.g., 100 mL or 500 mL)

-

Analytical balance

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Step-by-Step Protocol:

-

Calculate the Required Mass: To prepare 100 mL of a 1.0 M diammonium citrate solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 1.0 mol/L × 0.1 L × 226.19 g/mol = 22.62 g

-

-

Dissolution:

-

Weigh out 22.62 g of diammonium citrate powder using an analytical balance.

-

Add the powder to a beaker containing approximately 80 mL of high-purity water.

-

Place a magnetic stir bar in the beaker and place it on a stir plate. Stir until the solid is completely dissolved.[15] Diammonium citrate is freely soluble, so this should occur relatively quickly.[8][9]

-

-

Transfer and Volume Adjustment:

-

Carefully transfer the dissolved solution into a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

-

Bring the final volume to the 100 mL mark with high-purity water. Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

pH Measurement and Adjustment (If Necessary):

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffers.

-

Transfer a small aliquot of the diammonium citrate solution to a separate beaker and measure the pH. The inherent pH of a diammonium citrate solution is typically between 4.0 and 6.0.[9]

-

For many screening purposes, the native pH of the solution is sufficient. However, if a specific pH is required for optimization, it can be adjusted. It's important to note that the buffering capacity is optimal near the pKa values of citric acid. For adjustments, use a dilute solution of a suitable acid (e.g., citric acid) or base (e.g., ammonium hydroxide) to avoid significant changes in the ionic composition. Be aware that the pH of a concentrated buffer stock may change upon dilution.[17]

-

-

Sterile Filtration and Storage:

-

To prevent microbial growth and remove any particulate matter that could act as unwanted nucleation sites, sterile filter the solution through a 0.22 µm filter into a sterile storage bottle.[18][19]

-

Label the bottle clearly with the name of the solution (1.0 M Diammonium Citrate), the pH (if adjusted), the date of preparation, and your initials.

-

Store the solution at room temperature or 4°C. While stable at room temperature, refrigeration can extend its shelf life.[11]

-

Part 2: Application in Vapor Diffusion Crystallization

Diammonium citrate is commonly used as a precipitant in vapor diffusion experiments (both hanging and sitting drop methods).[20][21] The basic principle involves equilibrating a drop containing the protein and a lower concentration of the precipitant against a larger reservoir containing a higher concentration of the precipitant. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the protein and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.[20]

Workflow for a Sitting Drop Vapor Diffusion Experiment:

Caption: Workflow for a sitting drop vapor diffusion experiment.

Detailed Protocol for a 96-Well Plate Screen:

-

Plate Preparation: Using a 96-well crystallization plate, pipette the desired volume (typically 50-100 µL) of the diammonium citrate-containing screening solution into the reservoirs.[22][23]

-

Drop Setting:

-

On the sitting drop post, carefully pipette a small volume (e.g., 100-200 nL for automated systems, or 0.5-2 µL for manual setup) of your purified protein solution.[18][24]

-

Add an equal volume of the reservoir solution to the protein drop.[18] Gentle mixing by pipetting up and down can be performed, though in some cases, allowing the solutions to mix by diffusion can lead to better crystals.[18]

-

-

Sealing and Incubation: Seal the plate with a clear, adhesive film to create a closed system for each well.[20] Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and in a vibration-free environment.

-

Observation: Regularly inspect the drops under a microscope over a period of days to weeks, looking for the formation of precipitate, microcrystals, or single, diffraction-quality crystals.

Causality and Self-Validation: Why This Protocol Works

The robustness of this protocol lies in its adherence to fundamental principles of solution chemistry and protein biophysics.

-

Purity is Paramount: The use of high-purity reagents and water is critical.[17] Impurities can interfere with crystal packing or act as competing nucleation sites, leading to amorphous precipitate instead of ordered crystals. The sterile filtration step is a self-validating measure to minimize this risk.[18]

-

Concentration and pH Control: The success of a crystallization experiment is highly dependent on achieving a state of supersaturation.[25] By starting with a precisely prepared 1.0 M stock solution, researchers can accurately and reproducibly formulate screening and optimization conditions. While the inherent pH of the diammonium citrate solution is often effective, the ability to systematically vary the pH around the protein's isoelectric point (pI) or in regions of known stability is a powerful optimization strategy.[1][5]

-

Systematic Screening: The vapor diffusion method provides a slow, controlled approach to supersaturation, which is often necessary to allow sufficient time for molecules to orient correctly into a crystal lattice.[26] Using this buffer in a sparse matrix screen allows for the efficient sampling of a wide range of chemical space to identify initial "hits".[24]

Advanced Insights and Troubleshooting

-

Optimizing Concentration: If initial screens with diammonium citrate yield heavy precipitate, it suggests that the supersaturation is being reached too quickly. In this case, reducing the concentration of the diammonium citrate in the reservoir or decreasing the protein concentration is a logical next step.[23] Conversely, if the drops remain clear, a higher concentration of the precipitant or protein may be required to induce nucleation.[25]

-

The Influence of pH: For proteins with a known pI, screening a range of pH values around the pI can be particularly fruitful. Proteins are often least soluble at their pI, which can be a favorable starting point for crystallization.[1] However, success can also be found at pH values far from the pI, so a broad screen is always recommended.

-

Additives and Co-crystallization: Diammonium citrate can be used in combination with other additives, such as small molecules, ligands, or polymers (e.g., polyethylene glycol), to further explore crystallization space and improve crystal quality.

Conclusion

Diammonium citrate is a valuable and versatile tool in the field of protein crystallization. Its dual function as a precipitant and a buffer, combined with its high solubility and established track record, makes it a staple in both initial screening and subsequent optimization experiments. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently and effectively utilize diammonium citrate to increase their chances of obtaining high-quality crystals suitable for structural determination, thereby advancing our understanding of biological systems and facilitating structure-based drug design.

References

- NEW ALLIANCE FINE CHEM PVT LTD. (n.d.). DIAMMONIUM CITRATE.

- TradeIndia. (n.d.). Diammonium Citrate Manufacturer, Supplier, Exporter.

- ChemBK. (n.d.). Diammonium citrate.

- CymitQuimica. (n.d.). CAS 3012-65-5: Diammonium citrate.

- PubChem. (n.d.). Diammonium Citrate.

- Wieder, M., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Protein Science, 29(10), 2116-2127.

- Tofiq, R., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(10), 5766-5776.

- Li, L., et al. (2015). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 17(3), 542-548.

- Li, M., et al. (2012). A strategy for selecting the pH of protein solutions to enhance crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 534-538.

- Uniprot. (n.d.). A strategy for selecting the pH of protein solutions to enhance crystallization.

- University of Vermont. (n.d.). Protein XRD Protocols - Crystallization of Proteins.

- McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265.

- BenchChem. (2025). Application Notes: The Role of Diammonium Succinate in Macromolecular Crystallography.

- Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening.

- Rupp, B. (2000). Thermodynamics of protein solutions.

- MiTeGen. (n.d.). JBScreen Buffer Preparation.

- eCampusOntario Pressbooks. (n.d.). Chapter 10 Lab Overview and Background Information.

- Newstead, S., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 3(4), 541-549.

- Hampton Research. (n.d.). GRAS Screen 1 & 2 User Guide.

- McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445-1467.

- Hampton Research. (n.d.). Index HT User Guide.

- Hampton Research. (n.d.). Reagent Formulation and Handling.

- Hampton Research. (n.d.). GRAS Screen 7 User Guide.

- JoVE. (2022, June 7). Protein Crystallization For X-ray Crystallography | Protocol Preview [Video]. YouTube.

- AppliChem. (n.d.). Biological Buffers.

- AAT Bioquest. (n.d.). Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe.

- IONTO-COM. (n.d.). Biological buffers pKa calculation.

- AAT Bioquest. (n.d.). 10X Citrate Buffer pH 6.0.

- The Pondering Chemist. (2021, July 12). Intro to protein crystallization (the actually getting crystals stuff and why it's so hard).

Sources

- 1. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruppweb.org [ruppweb.org]

- 3. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newalliance.co.in [newalliance.co.in]

- 9. Diammonium Citrate Manufacturer, Supplier, Exporter [edta-chelate.com]

- 10. CAS 3012-65-5: Diammonium citrate | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. Biological Buffers [staff.ustc.edu.cn]

- 13. Biological buffers pKa calculation [reachdevices.com]

- 14. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 15. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. hamptonresearch.com [hamptonresearch.com]

- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 19. mitegen.com [mitegen.com]

- 20. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 21. m.youtube.com [m.youtube.com]

- 22. hamptonresearch.com [hamptonresearch.com]

- 23. hamptonresearch.com [hamptonresearch.com]

- 24. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

The Versatility of Diammonium Citrate in Nanoparticle Synthesis: Application Notes and Protocols

Introduction: Re-evaluating a Common Reagent for Advanced Applications

In the dynamic field of nanotechnology, the pursuit of simple, reproducible, and scalable methods for nanoparticle synthesis is paramount. While novel and complex reagents often take center stage, a re-examination of common laboratory chemicals can yield surprisingly versatile and powerful tools. Diammonium citrate, ((NH₄)₂C₆H₆O₇), traditionally known as a buffering agent and food additive, is one such chemical. Its unique molecular structure, possessing both carboxylate groups and ammonium ions, makes it an exceptionally effective multifunctional reagent in the bottom-up synthesis of advanced nanomaterials.

This guide provides an in-depth exploration of the roles of diammonium citrate in nanoparticle synthesis, moving beyond a simple recitation of protocols to explain the underlying chemical principles. We will detail its application in two distinct synthesis paradigms: first, as a single-source precursor for nitrogen-doped carbon quantum dots (N-CQDs), and second, as a chelating agent in the formation of magnesium oxide (MgO) nanoparticles. The protocols provided are designed to be self-validating, with integrated characterization steps to ensure experimental success for researchers, scientists, and drug development professionals.

The Multifaceted Roles of Diammonium Citrate in Nanosynthesis

The efficacy of diammonium citrate in nanoparticle synthesis stems from the combined functionalities of the citrate anion and the ammonium cations. This duality allows it to play several critical roles, often simultaneously, during the formation of nanoparticles.

-

Carbon and Nitrogen Source: In the synthesis of carbon-based nanomaterials like N-CQDs, diammonium citrate serves as an ideal single-source precursor.[1] During hydrothermal or solvothermal treatment, the citrate component carbonizes to form the core carbon structure, while the ammonium ions provide an in-situ source of nitrogen for doping the carbon lattice.[1] This nitrogen doping is crucial for tuning the electronic and photoluminescent properties of the resulting quantum dots.[2]

-

Chelating and Complexing Agent: The three carboxylate groups of the citrate anion are excellent chelating agents, capable of forming stable complexes with metal ions.[3] This action is fundamental in controlling the nucleation and growth of metal oxide nanoparticles. By chelating metal precursors, such as Mg²⁺, diammonium citrate controls the availability of free metal ions in the solution, preventing rapid, uncontrolled precipitation and promoting the formation of uniform, nano-sized particles.[3]

-

pH Buffering and Moderation: The ammonium citrate salt acts as a buffer, maintaining a relatively stable pH during the synthesis process. This is critical because pH can significantly influence the reaction kinetics, the surface charge of nascent nanoparticles, and their ultimate size and morphology.[4]

-

Capping and Stabilizing Agent: Once nanoparticles are formed, the citrate anions can adsorb onto their surface. The negatively charged carboxylate groups provide electrostatic repulsion between particles, preventing aggregation and ensuring the colloidal stability of the nanoparticle suspension.[5] This capping function is vital for maintaining the unique properties of individual nanoparticles and for their subsequent application.

Caption: Multifaceted roles of diammonium citrate in nanoparticle synthesis.

Application Protocol 1: One-Pot Hydrothermal Synthesis of Nitrogen-Doped Carbon Quantum Dots (N-CQDs)

This protocol details a straightforward and green method to synthesize highly fluorescent N-CQDs using diammonium citrate as the sole precursor. The hydrothermal process facilitates the carbonization and nitrogen doping in a single step.

I. Principle and Causality

In this synthesis, an aqueous solution of diammonium citrate is heated in a sealed autoclave. Under high temperature and pressure, the citrate molecules undergo dehydration and polymerization, followed by carbonization to form carbonaceous cores. Simultaneously, the ammonium ions decompose, providing nitrogen atoms that are incorporated into the carbon lattice, creating N-doped CQDs.[1] The surface of these dots is naturally passivated with carboxyl and amine groups, rendering them highly water-soluble and fluorescent without the need for additional capping agents.[3]

II. Experimental Workflow Diagram

Caption: Workflow for the hydrothermal synthesis of N-CQDs.

III. Materials and Methods

Materials:

-

Diammonium citrate (ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Teflon-lined stainless steel autoclave (50 mL capacity)

-

Laboratory oven

-

Centrifuge

-

0.22 µm syringe filters

Step-by-Step Protocol:

-

Solution Preparation: Weigh 0.5 g of diammonium citrate and dissolve it in 20 mL of DI water in a glass beaker. Stir until the solution is clear and homogeneous.

-

Autoclave Sealing: Transfer the aqueous solution into the 50 mL Teflon liner of the autoclave. Seal the liner and place it inside the stainless steel vessel, tightening it securely.

-

Hydrothermal Reaction: Place the sealed autoclave into a preheated laboratory oven set to 180°C. Maintain the temperature for 6 hours.

-

Cooling and Collection: After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot and pressurized. Once cooled, carefully open the autoclave and collect the resulting dark brown solution.

-

Purification (Self-Validation Step):

-

Transfer the solution to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet any large, unreacted aggregates.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-sized particles. The resulting clear, brown solution is the purified N-CQD dispersion.

-

-

Storage: Store the N-CQD solution in a sealed vial at 4°C, protected from light.

IV. Expected Results and Characterization

| Parameter | Expected Outcome | Characterization Method |

| Appearance | Clear, brown solution | Visual Inspection |

| Fluorescence | Bright blue fluorescence under UV light (365 nm) | UV Lamp, Fluorometer |

| UV-Vis Absorption | A distinct absorption peak around 340-360 nm | UV-Vis Spectrophotometer |

| Photoluminescence | Excitation-dependent emission, max emission ~450 nm | Fluorescence Spectrometer |

| Quantum Yield (QY) | Typically 10-40% (relative to quinine sulfate) | Fluorescence Spectrometer |

| Particle Size | 2-10 nm average diameter | Transmission Electron Microscopy (TEM) |

Application Protocol 2: Chelation-Assisted Synthesis of Magnesium Oxide (MgO) Nanoparticles

This protocol demonstrates the use of diammonium citrate as a chelating agent to control the synthesis of crystalline MgO nanoparticles from magnesium sulfate. The process involves the formation of a magnesium-citrate complex followed by thermal decomposition (calcination).

I. Principle and Causality

The synthesis relies on the ability of citrate to form a stable chelate with Mg²⁺ ions.[3] When diammonium citrate is mixed with magnesium sulfate, the citrate anions complex with the magnesium ions. This prevents the rapid precipitation of magnesium hydroxide upon a change in conditions. The resulting precursor complex is then heated. Initially, a complex, proposed as [Mg(NH₃)₃]²⁺, is formed at a moderate temperature (~120°C).[3] This precursor is then subjected to high-temperature calcination. During calcination, the organic citrate and ammonia components are burned off, and the magnesium complex decomposes, leading to the formation of MgO nanoparticles. This controlled decomposition pathway helps in obtaining nanoparticles with a regular shape and high purity.[3]

II. Experimental Workflow Diagram

Caption: Workflow for chelation-assisted synthesis of MgO nanoparticles.

III. Materials and Methods

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Diammonium citrate ((NH₄)₂C₆H₆O₇)

-

Deionized (DI) water

-

Ceramic crucible

-

Muffle furnace

-

Hot plate and magnetic stirrer

-

Laboratory oven

Step-by-Step Protocol:

-

Precursor Solution: In a beaker, prepare a solution by dissolving magnesium sulfate and diammonium citrate in DI water. A typical molar ratio is 1:2 (MgSO₄:Diammonium Citrate). For example, dissolve 2.46 g of MgSO₄·7H₂O (10 mmol) and 4.52 g of diammonium citrate (20 mmol) in 50 mL of DI water.

-

Complex Formation: Place the beaker on a hot plate with magnetic stirring. Heat the solution to approximately 120°C and maintain this temperature, allowing the water to evaporate. A viscous gel or solid precursor will form.

-

Drying: Transfer the obtained precursor material to a clean dish and dry it in a laboratory oven at 100°C overnight to remove residual water.

-

Calcination:

-

Grind the dried precursor into a fine powder.

-

Place the powder into a ceramic crucible and transfer it to a muffle furnace.

-

Ramp the temperature to 800°C (a range of 600-1000°C can be explored to control crystallinity and particle size) and hold for 2 hours.[3]

-

-

Collection: After calcination, allow the furnace to cool down to room temperature. Carefully remove the crucible and collect the fine, white powder of MgO nanoparticles.

-

Storage: Store the synthesized MgO nanopowder in a sealed container inside a desiccator to prevent hydration from atmospheric moisture.

IV. Expected Results and Characterization

| Parameter | Expected Outcome | Characterization Method |

| Appearance | Fine, white powder | Visual Inspection |

| Crystalline Phase | Cubic phase MgO (Periclase) | X-Ray Diffraction (XRD) |

| Particle Size | 50-150 nm (varies with calcination temp.) | TEM / SEM |

| Chemical Composition | Absence of organic/citrate residues | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Purity | High-purity MgO | Energy-Dispersive X-ray Spectroscopy (EDX) |

Conclusion and Field Insights

Diammonium citrate proves to be a remarkably versatile and cost-effective reagent for the synthesis of diverse nanoparticles. Its ability to act as a single-source precursor for N-CQDs simplifies the production of these valuable fluorescent nanomaterials, aligning with the principles of green chemistry. Furthermore, its role as a powerful chelating agent provides a robust mechanism for controlling the formation of metal oxide nanoparticles like MgO, enabling researchers to tune particle size and morphology by adjusting reaction parameters. The protocols detailed herein offer reliable and self-validating pathways for producing these materials, empowering further research in fields ranging from bioimaging and sensing to catalysis and advanced materials development.

References

- Alexander Street. (n.d.). One-Step Synthesis of Water-Soluble Fluorescent Carbon Dots.

- Nanoscale. (2025).

- ResearchGate. (2021). Synthesis and Characterization of Citrate Coated Magnetite Nanoparticles.

- Alves, A. R., et al. (2021). Assisted Synthesis of Coated Iron Oxide Nanoparticles for Magnetic Hyperthermia. PMC.

- RSC Publishing. (2021).

- ResearchGate. (2021). Full Color Fluorescent Carbon Quantum Dots Synthesized from Triammonium Citrate for Cell Imaging and White LEDs.

- Tan, X., et al. (2022). Synthesis of Carbon Quantum Dots Based on Hydrothermal Method and Its Application. Highlights in Science, Engineering and Technology.

- Google Patents. (2014). Preparation method of carbon quantum dots with adjustable fluorescence colors. CN103663412A.

- MDPI. (2021).

- ResearchGate. (2019). Effect of citrate ratio and temperature on gold nanoparticle size and morphology.

- Semarak Ilmu. (2021).

- CORE. (2013).

- ResearchGate. (2023). Synthesis of nano magnesium oxide: a study on a magnesium sulfate-ammonium citrate chelation system.

- RSC Publishing. (2015).

- ResearchGate. (2018). Effect of citrate ratio and temperature on gold nanoparticle size and morphology.

- PMC. (2019). Multicolor Nitrogen-Doped Carbon Quantum Dots for Environment-Dependent Emission Tuning.

- MDPI. (2021). A Facile Synthetic Approach toward Obtaining N-Doped Carbon Quantum Dots from Citric Acid and Amino Acids, and Their Application in Selective Detection of Fe(III) Ions.

- Scholars@Duke. (2019). The Roles of Citrate and Defects in the Anisotropic Growth of Ag Nanostructures.

- SID. (2018).

- Research and Reviews. (2022).

- UKnowledge. (2021). The Characterization of Purified Citrate-Coated Cerium Oxide Nanoparticles Prepared via Hydrothermal Synthesis.

- Idaho National Laboratory. (2022).

- NIH. (2020). Synthesis of Citrate-Stabilized Silver Nanoparticles Modified by Thermal and pH Preconditioned Tannic Acid.

- Research, Society and Development. (2022).

- PubMed. (2025).

- MDPI. (2021). Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field.

- Biomedical and Pharmacology Journal. (2021).

- NIH. (2019). Fluorescent-Nitrogen-Doped Carbon Quantum Dots Derived from Citrus Lemon Juice: Green Synthesis, Mercury(II) Ion Sensing, and Live Cell Imaging.